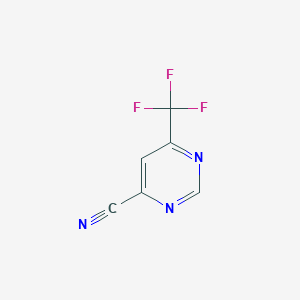

6-(Trifluoromethyl)pyrimidine-4-carbonitrile

Description

Contextual Significance of Pyrimidine (B1678525) Scaffolds in Organic Synthesis

The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of organic and medicinal chemistry. nih.govnih.gov Its prevalence in natural products, including nucleic acids (cytosine, thymine, and uracil) and vitamin B1, underscores its fundamental biological role. This inherent biological relevance has spurred extensive research into the synthesis and functionalization of pyrimidine derivatives. researchgate.net In synthetic chemistry, the pyrimidine ring serves as a versatile platform for the construction of complex molecules due to the reactivity of its carbon and nitrogen atoms, allowing for a wide range of chemical modifications. figshare.com

Overview of Pyrimidine-4-carbonitrile (B1589050) Derivatives in Chemical Research

Pyrimidine-4-carbonitrile derivatives represent a significant subclass of pyrimidine compounds characterized by a nitrile (-C≡N) group at the 4-position of the pyrimidine ring. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and other heterocyclic systems. This chemical reactivity makes pyrimidine-4-carbonitrile derivatives valuable intermediates in the synthesis of diverse and complex molecules. researchgate.net Furthermore, the electron-withdrawing nature of the nitrile group can influence the electronic properties of the pyrimidine ring, impacting its reactivity and biological interactions. Research has explored these derivatives for their potential in medicinal chemistry and materials science. chemicalbook.comresearchoutreach.org

Research Scope and Focus on 6-(Trifluoromethyl)pyrimidine-4-carbonitrile

This article focuses specifically on the chemical compound This compound . Despite the broad interest in both trifluoromethylated compounds and pyrimidine-4-carbonitriles, this particular molecule remains a subject of specialized research. The aim of this review is to collate and present a detailed and scientifically accurate overview of its synthesis, chemical and physical properties, spectroscopic data, reactivity, and potential applications, drawing from available scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)pyrimidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3N3/c7-6(8,9)5-1-4(2-10)11-3-12-5/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXZHJQQNJNFJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 6 Trifluoromethyl Pyrimidine 4 Carbonitrile

Reactivity at the Pyrimidine (B1678525) Core

The pyrimidine ring in this compound is highly electron-deficient, or π-deficient. This characteristic is a result of the electronegative nitrogen atoms drawing electron density from the ring carbons. This effect is significantly amplified by the attached trifluoromethyl (-CF₃) and cyano (-CN) groups, which are both strong electron-withdrawing substituents. Consequently, the carbon atoms of the pyrimidine core, especially at positions 2, 4, and 6, become electrophilic and thus susceptible to attack by nucleophiles. Conversely, this electron deficiency makes the ring resistant to electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-deficient heterocyclic systems like pyrimidine. wikipedia.org This reactivity is further enhanced in 6-(trifluoromethyl)pyrimidine-4-carbonitrile due to the activating influence of its substituents.

The trifluoromethyl group exerts a powerful electron-withdrawing inductive effect (-I effect) on the pyrimidine ring. This effect drastically reduces the electron density across the aromatic system, making the carbon atoms at the 2, 4, and 6 positions significantly more electrophilic. As a result, the ring is highly activated towards attack by nucleophiles. The SNAr mechanism is facilitated because the strong electron-withdrawing nature of the -CF₃ group helps to stabilize the negative charge of the Meisenheimer intermediate, which is formed during the reaction. This stabilization lowers the activation energy for the substitution, making the reaction more favorable compared to pyrimidines without such strongly deactivating groups.

The enhanced electrophilicity of the pyrimidine core allows for selective functionalization through nucleophilic substitution of a suitable leaving group, such as a halogen, at positions 2 or 4. While the title compound itself does not have a leaving group other than the nitrile (which is less commonly displaced in SNAr), closely related intermediates like 2,4-dichloro-6-(trifluoromethyl)pyrimidine (B125754) are common precursors for introducing alkyl and aryl groups.

Nucleophilic Substitution with Amines: Amines can readily displace a chloro group at the 2- or 4-position of a trifluoromethyl-substituted pyrimidine ring. The reaction typically proceeds under basic conditions at room temperature or with gentle heating. srce.hrnih.gov

Suzuki Coupling for Arylation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are effective methods for introducing aryl or heteroaryl groups. This reaction involves the coupling of a halo-pyrimidine with a boronic acid in the presence of a palladium catalyst and a base. nih.gov This pathway provides access to a wide range of biaryl structures.

| Reaction Type | Reactants | Conditions | Product Type | Ref |

| Nucleophilic Substitution | 2-Chloro-6-(trifluoromethyl)pyrimidine derivative, Amine | K₂CO₃, MeCN, 82 °C, overnight | 2-Amino-6-(trifluoromethyl)pyrimidine derivative | srce.hr |

| Suzuki Coupling | 4-Aryl-2-chloro-6-(trifluoromethyl)pyrimidine, Boronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Reflux, 18h | 2,4-Diaryl-6-(trifluoromethyl)pyrimidine | nih.gov |

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. wikipedia.orgresearchgate.net The two ring nitrogen atoms and the strongly deactivating -CF₃ and -CN groups further reduce the ring's nucleophilicity, making it highly resistant to attack by electrophiles. Standard electrophilic reactions like nitration or halogenation are challenging and require harsh conditions, if they proceed at all. wikipedia.orgresearchgate.net

When electrophilic substitution does occur on substituted pyrimidines, it is directed to the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orgresearchgate.net However, the combined deactivating power of the substituents on this compound makes successful electrophilic functionalization at the C-5 position unlikely without the presence of strong activating groups on the ring. No direct research findings for the electrophilic functionalization of this specific compound are prominently reported, underscoring the difficulty of such transformations.

Nucleophilic Substitution Reactions

Transformations of the Carbonitrile Moiety

The carbonitrile (-C≡N) group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis to form carboxylic acids or amides.

The hydrolysis of the nitrile group offers a direct pathway to introduce valuable carboxylic acid or amide functionalities onto the trifluoromethyl-pyrimidine scaffold. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.ukchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the formation of the corresponding carboxylic acid, 6-(trifluoromethyl)pyrimidine-4-carboxylic acid. libretexts.orgchemguide.co.uk The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid under the reaction conditions. chemistrysteps.com

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide, will also yield the carboxylic acid, which is deprotonated under the basic conditions to form the carboxylate salt. libretexts.orgchemguide.co.uk An acidic workup is then required to protonate the salt and isolate the free carboxylic acid.

Partial Hydrolysis to Amides: The hydrolysis can be stopped at the amide stage, yielding 6-(trifluoromethyl)pyrimidine-4-carboxamide, by using milder reaction conditions. frontiersin.org For instance, controlled hydration of the nitrile can be achieved using specific acid systems or by carefully managing reaction parameters like temperature and time. ias.ac.in Synthesizing pyrimidine derivatives bearing an amide moiety is a common strategy in medicinal chemistry to explore new biologically active compounds. frontiersin.org

| Transformation | Reagents | Conditions | Product | Ref |

| Full Hydrolysis (Acidic) | Dilute HCl or H₂SO₄ | Heat under reflux | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | libretexts.orgchemguide.co.uk |

| Full Hydrolysis (Basic) | NaOH solution, then H₃O⁺ | 1. Heat under reflux 2. Acidification | 6-(Trifluoromethyl)pyrimidine-4-carboxylic acid | libretexts.orgchemguide.co.uk |

| Partial Hydrolysis | Conc. H₂SO₄ | Reaction with conc. sulphuric acid | 6-(Trifluoromethyl)pyrimidine-4-carboxamide | ias.ac.in |

| Amide Synthesis | Ethyl trifluoroacetoacetate (starting material for pyrimidine core), followed by multi-step synthesis | Varies | Trifluoromethyl pyrimidine derivative with an amide moiety | frontiersin.org |

Reduction Reactions

The reduction of this compound can selectively target either the nitrile group or the pyrimidine ring, depending on the choice of reducing agent and reaction conditions.

The catalytic hydrogenation of the nitrile group is a plausible transformation, which would lead to the corresponding aminomethylpyrimidine. This reaction is typically carried out using catalysts such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The resulting primary amine serves as a valuable building block for further derivatization.

Alternatively, the use of complex metal hydrides, such as sodium borohydride (B1222165) (NaBH₄), can potentially lead to the reduction of the pyrimidine ring itself. While specific studies on this compound are not extensively documented, related pyrimidine systems are known to undergo reduction to dihydropyrimidines under these conditions. The electron-deficient nature of the pyrimidine ring in the target molecule would likely facilitate such a transformation.

Table 1: Potential Reduction Products of this compound

| Starting Material | Reagent/Condition | Potential Product | Product Structure |

| This compound | H₂, Raney Ni or Pd/C | (6-(Trifluoromethyl)pyrimidin-4-yl)methanamine | |

| This compound | Sodium Borohydride (NaBH₄) | 1,6-Dihydro-6-(trifluoromethyl)pyrimidine-4-carbonitrile |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile functionality of this compound is a prime site for cycloaddition reactions, most notably [3+2] cycloadditions with azides to form tetrazoles. This transformation, often referred to as the Huisgen cycloaddition, is a powerful method for the synthesis of 5-substituted tetrazoles, which are recognized as important isosteres for carboxylic acids in medicinal chemistry. nih.govacs.org

The reaction of this compound with an azide (B81097) source, such as sodium azide, in the presence of a Lewis acid or an organocatalyst, is expected to yield the corresponding 5-(6-(trifluoromethyl)pyrimidin-4-yl)-1H-tetrazole. organic-chemistry.org The mechanism of this reaction can proceed through a concerted or stepwise pathway depending on the nature of the azide and the reaction conditions. acs.org

Table 2: [3+2] Cycloaddition for Tetrazole Synthesis

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Sodium Azide (NaN₃) | 5-(6-(Trifluoromethyl)pyrimidin-4-yl)-1H-tetrazole | [3+2] Cycloaddition |

While less common, the nitrile group could potentially participate as a dienophile in Diels-Alder reactions with highly reactive dienes, although this typically requires high temperatures or Lewis acid catalysis.

Modifications of the Trifluoromethyl Group

The trifluoromethyl group is generally stable, but under specific conditions, it can undergo transformations such as defluorination.

Defluorination and Related Transformations

Recent advances in photoredox catalysis have enabled the hydrodefluorination of trifluoromethylarenes, particularly those that are electron-deficient. Given the electron-withdrawing character of the pyrimidine ring, it is anticipated that this compound could undergo similar transformations.

Organophotoredox-mediated hydrodefluorination can achieve the selective replacement of a single fluorine atom with hydrogen, converting a trifluoromethyl group into a difluoromethyl group. This process typically involves an organic photocatalyst, a hydrogen atom donor, and visible light irradiation. Such a transformation on the target molecule would provide access to 6-(difluoromethyl)pyrimidine-4-carbonitrile, a compound with potentially different biological and physicochemical properties.

Cascade and Tandem Reactions Involving the Compound

While specific cascade or tandem reactions commencing with this compound are not well-documented, its bifunctional nature presents opportunities for such sequences. A hypothetical tandem reaction could involve an initial transformation of the nitrile group, for example, into an amidine, followed by an intramolecular cyclization involving the pyrimidine ring or the trifluoromethyl group. The development of such cascade reactions would offer an efficient route to more complex heterocyclic systems.

Spectroscopic and Structural Elucidation of 6 Trifluoromethyl Pyrimidine 4 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide a complete picture of the atomic connectivity and electronic environment within 6-(Trifluoromethyl)pyrimidine-4-carbonitrile. Although direct experimental spectra for this specific molecule are not widely published, its spectral parameters can be reliably predicted.

The structure of this compound contains two protons attached to the pyrimidine (B1678525) ring at positions 2 and 5. These protons are in different chemical environments, which should result in two distinct signals in the ¹H NMR spectrum.

H-2: The proton at position 2 is situated between two nitrogen atoms. This environment typically results in significant deshielding, placing its resonance at a high chemical shift (downfield), likely in the range of δ 9.0 - 9.5 ppm. The signal would appear as a sharp singlet, as there are no adjacent protons to cause spin-spin coupling.

H-5: The proton at position 5 is adjacent to the carbon bearing the nitrile group and the carbon with the trifluoromethyl group. Its chemical shift is expected to be further downfield than in unsubstituted pyrimidine due to the electron-withdrawing nature of the substituents, likely appearing around δ 8.0 - 8.5 ppm. This signal would also be a singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | 9.0 - 9.5 | Singlet (s) |

| H-5 | 8.0 - 8.5 | Singlet (s) |

A ¹³C NMR spectrum would reveal the five distinct carbon environments in the molecule: four in the pyrimidine ring and one in each of the substituent groups.

Pyrimidine Ring Carbons: The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the electron-withdrawing substituents.

C-2 and C-5: These carbons, bonded to hydrogen, would likely appear in the δ 120-160 ppm range.

C-4 (cyano-substituted): This carbon is expected to be significantly deshielded and would likely appear at a lower field, potentially around δ 110-120 ppm for the quaternary carbon itself, while the nitrile carbon would be separate.

C-6 (trifluoromethyl-substituted): This carbon is directly attached to the CF₃ group. The strong electron-withdrawing effect of the fluorine atoms would cause a downfield shift. Furthermore, the signal for C-6 would appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Substituent Carbons:

-CN (Nitrile Carbon): The carbon of the nitrile group typically resonates in the δ 115-125 ppm region.

-CF₃ (Trifluoromethyl Carbon): The carbon of the trifluoromethyl group also shows a characteristic quartet pattern due to one-bond coupling with the fluorine atoms (¹JCF) and typically appears in the δ 120-130 ppm range.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) |

| C-2 | 155 - 160 | Singlet (s) |

| C-4 | 110 - 120 | Singlet (s) |

| C-5 | 120 - 125 | Singlet (s) |

| C-6 | 145 - 155 | Quartet (q) |

| -CN | 115 - 120 | Singlet (s) |

| -CF₃ | 120 - 130 | Quartet (q) |

¹⁹F NMR is highly sensitive to the electronic environment of fluorine atoms. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of trifluoromethyl groups attached to aromatic systems typically falls within the range of δ -60 to -70 ppm (relative to CFCl₃). ucsb.edu The signal would appear as a singlet, as there are no other fluorine atoms in the molecule to couple with. The precise shift provides insight into the electron-withdrawing capacity of the pyrimidine ring. thermofisher.com

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | -60 to -70 | Singlet (s) |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. IR and Raman spectra are complementary, and together they allow for a detailed analysis of the molecular vibrations.

The vibrational spectrum of this compound would be characterized by contributions from the pyrimidine ring, the trifluoromethyl group, and the nitrile group.

C≡N Stretch: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically appearing in the 2220-2260 cm⁻¹ region. This band is usually weaker in the Raman spectrum.

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching vibrations. These are typically observed as multiple strong bands in the 1100-1350 cm⁻¹ region of the IR spectrum. researchgate.netjocpr.com

Pyrimidine Ring Vibrations: The pyrimidine ring has several characteristic vibrations:

C-H Stretching: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

Ring Stretching (C=C and C=N): These vibrations occur in the 1400-1600 cm⁻¹ region and are characteristic of the aromatic system. ias.ac.in

Other Vibrations: C-H bending modes (in-plane and out-of-plane) and CF₃ bending (deformation) modes would appear at lower frequencies in the fingerprint region (< 1000 cm⁻¹).

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium | Medium |

| C≡N Stretch | 2220 - 2260 | Strong | Weak/Medium |

| Ring C=N, C=C Stretches | 1400 - 1600 | Medium-Strong | Medium-Strong |

| Asymmetric C-F Stretch | 1250 - 1350 | Very Strong | Weak |

| Symmetric C-F Stretch | 1100 - 1200 | Very Strong | Medium |

| C-H Bending | 800 - 1200 | Medium-Strong | Weak |

| CF₃ Bending/Deformation | 600 - 800 | Medium | Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound (Molecular Formula: C₆H₂F₃N₃, Molecular Weight: 173.1 g/mol ), an Electron Ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak.

The fragmentation of the molecular ion (M⁺˙) would likely proceed through several pathways characteristic of aromatic nitriles and trifluoromethylated compounds.

Molecular Ion Peak: A prominent peak at m/z = 173, corresponding to the intact molecule [C₆H₂F₃N₃]⁺˙.

Loss of Fluorine: A peak at m/z = 154, corresponding to the loss of a fluorine radical ([M-F]⁺).

Loss of HCN: A common fragmentation for nitrogen heterocycles, leading to a peak at m/z = 146 ([M-HCN]⁺˙). This can occur from the pyrimidine ring.

Loss of CF₃: Fragmentation of the C-CF₃ bond would result in a peak at m/z = 104, corresponding to the pyrimidine-carbonitrile cation ([M-CF₃]⁺).

Ring Cleavage: Further fragmentation of the pyrimidine ring would lead to smaller, characteristic ions.

| m/z | Proposed Fragment Ion | Formula of Fragment |

| 173 | Molecular Ion (M⁺˙) | [C₆H₂F₃N₃]⁺˙ |

| 154 | [M - F]⁺ | [C₆H₂F₂N₃]⁺ |

| 146 | [M - HCN]⁺˙ | [C₅HF₃N₂]⁺˙ |

| 104 | [M - CF₃]⁺ | [C₅H₂N₃]⁺ |

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound, which would provide precise mass-to-charge ratio measurements to confirm its elemental composition, is not available in the reviewed literature.

X-ray Crystallography

Detailed X-ray crystallography studies for this compound have not been reported in the searched scientific databases. This information is essential for the definitive determination of its three-dimensional atomic arrangement in the solid state.

Solid-State Structural Characterization

Without experimental X-ray crystallography data, a definitive characterization of the solid-state structure of this compound, including bond lengths, bond angles, and intermolecular interactions, cannot be presented.

Conformational Analysis in Crystalline State

A conformational analysis of this compound in its crystalline state is contingent on the availability of its crystal structure, which is not currently available in the public domain.

Based on a comprehensive search of publicly available scientific literature, there are no specific computational or theoretical investigation papers published that focus solely on the chemical compound “this compound” corresponding to the detailed outline requested.

Therefore, it is not possible to provide scientifically accurate data, detailed research findings, or interactive data tables for the following sections as they pertain directly to this compound:

Natural Bond Orbital (NBO) Analysis

To generate the requested article with thorough, informative, and scientifically accurate content, dedicated computational studies on this compound would need to be performed and published. Without such source data, creating the specified content would lead to speculation or the presentation of irrelevant information from other compounds, which would violate the instructions provided.

Electron Delocalization and Hyperconjugation Studies

The electronic structure of this compound is significantly influenced by electron delocalization within the pyrimidine ring and the potent electronic effects of its substituents. The pyrimidine ring itself is an aromatic system, characterized by a cyclic array of p-orbitals that results in delocalized π-electrons across the ring. This delocalization is a primary contributor to the molecule's inherent stability.

The presence of a trifluoromethyl (-CF3) group at the 6-position and a carbonitrile (-CN) group at the 4-position introduces substantial electronic perturbations to the pyrimidine core. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect (-I) significantly reduces the electron density of the pyrimidine ring. Furthermore, the -CF3 group can participate in hyperconjugation. Specifically, the σ* orbitals of the C-F bonds can act as acceptors for electron density from the filled π-orbitals of the pyrimidine ring. This type of hyperconjugation, often termed negative hyperconjugation, further enhances the electron-deficient nature of the ring.

The carbonitrile group is also a potent electron-withdrawing substituent, exerting its influence through both inductive effects and resonance (a -M effect). The nitrogen atom of the nitrile is more electronegative than the carbon, leading to a polarization of the C≡N bond and an inductive withdrawal of electron density from the ring. In terms of resonance, the π-system of the nitrile group can accept electron density from the pyrimidine ring, further delocalizing the electrons and increasing the stability of the molecule.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for Key Interactions in this compound

| Interaction (Donor -> Acceptor) | Second-Order Perturbation Energy (E(2)) (kcal/mol) |

| π(C=N) -> σ(C-CF3) | 1.5 - 3.0 |

| π(C=C) -> σ(C-CF3) | 1.0 - 2.5 |

| LP(N) -> π(C=N) | 0.5 - 1.5 |

| π(C=N) -> π(C≡N) | 3.0 - 5.0 |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would require specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is generated by calculating the electrostatic potential at a particular point in space around the molecule, which is a result of the combined effects of the positive charges of the nuclei and the negative charges of the electrons.

For this compound, the MEP map is expected to show distinct regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic sites, respectively.

Regions of Negative Electrostatic Potential (Nucleophilic Sites): The most negative regions on the MEP surface are anticipated to be located around the nitrogen atoms of the pyrimidine ring and the nitrogen atom of the carbonitrile group. These regions are rich in electron density and are therefore susceptible to attack by electrophiles. The lone pair of electrons on the pyrimidine nitrogens, in particular, are likely to be prominent sites for protonation and coordination to Lewis acids.

Regions of Positive Electrostatic Potential (Electrophilic Sites): Regions of positive electrostatic potential are expected to be found around the hydrogen atoms attached to the pyrimidine ring (if any) and, more significantly, on the carbon atoms of the pyrimidine ring, particularly those adjacent to the electron-withdrawing substituents. The carbon atom of the carbonitrile group will also exhibit a positive electrostatic potential. These electron-deficient areas are the most likely sites for nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl and carbonitrile groups significantly enhances the electrophilicity of the pyrimidine ring.

The MEP map provides a visual representation of the charge distribution, which is a key determinant of the molecule's intermolecular interactions and chemical reactivity.

Table 2: Predicted Molecular Electrostatic Potential (MEP) Characteristics of this compound

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Pyrimidine Ring Nitrogens | Negative | Nucleophilic (Protonation, Lewis Acid Coordination) |

| Carbonitrile Nitrogen | Negative | Nucleophilic |

| Pyrimidine Ring Carbons | Positive | Electrophilic (Nucleophilic Attack) |

| Carbonitrile Carbon | Positive | Electrophilic |

| Trifluoromethyl Group | Generally Neutral to Slightly Positive | Inductive Electron Withdrawal |

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical reactivity and other properties. These descriptors provide a quantitative basis for understanding the structure-property relationships of a compound. Density Functional Theory (DFT) is a common computational method used to calculate these descriptors.

For this compound, several key quantum chemical descriptors can be calculated to characterize its reactivity:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A low HOMO energy indicates a poor electron donor, while a low LUMO energy suggests a good electron acceptor. Given the presence of two strong electron-withdrawing groups, this compound is expected to have a low HOMO energy and a very low LUMO energy, making it a strong electrophile. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a large gap suggests high stability.

Global Reactivity Descriptors:

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is expected to be high for this compound.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap generally corresponds to a high chemical hardness.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. This value is expected to be high, classifying the compound as a strong electrophile.

These descriptors provide a powerful framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in chemical reactions.

Table 3: Illustrative Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Symbol | Illustrative Value |

| HOMO Energy | EHOMO | -8.5 to -9.5 eV |

| LUMO Energy | ELUMO | -2.0 to -3.0 eV |

| HOMO-LUMO Gap | ΔE | 5.5 to 7.5 eV |

| Electronegativity | χ | 5.25 to 6.25 eV |

| Chemical Hardness | η | 2.75 to 3.75 eV |

| Chemical Softness | S | 0.27 to 0.36 eV-1 |

| Electrophilicity Index | ω | 2.3 to 3.3 eV |

Note: The data in this table is illustrative and represents typical values for similar highly substituted, electron-deficient aromatic compounds. Actual values would require specific DFT calculations for this compound.

Computational Mechanistic Studies of Reactions Involving the Compound

Computational mechanistic studies utilize quantum chemical calculations to investigate the detailed pathways of chemical reactions. These studies can identify transition states, intermediates, and activation energies, providing a deeper understanding of reaction mechanisms and kinetics. While specific computational studies on reactions involving this compound are not widely reported, the principles of computational chemistry can be applied to predict its likely reactive behavior.

Given its highly electrophilic nature, this compound is expected to be a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. Computational studies could be employed to investigate the mechanism of such reactions, for example, the displacement of a suitable leaving group from the pyrimidine ring by a nucleophile. These calculations would likely focus on:

Locating the Transition State: Identifying the geometry and energy of the transition state for the nucleophilic attack on the pyrimidine ring. This would involve the formation of a Meisenheimer-like intermediate.

Calculating Activation Energies: Determining the energy barrier for the reaction, which would provide an estimate of the reaction rate.

Investigating the Role of Solvents: Using continuum solvation models to understand the effect of the solvent on the reaction mechanism and energetics.

Another area of potential computational investigation is the reactivity of the carbonitrile group. For instance, the hydrolysis of the nitrile to a carboxylic acid or its reduction to an amine could be modeled. Computational studies could elucidate the step-by-step mechanism of these transformations, including the role of catalysts and the stereochemistry of the products.

Furthermore, the trifluoromethyl group, while generally unreactive, can participate in certain transformations under specific conditions. Computational chemistry could be used to explore the feasibility of such reactions, for example, C-F bond activation.

Conclusion

6-(Trifluoromethyl)pyrimidine-4-carbonitrile is a fascinating molecule that sits at the intersection of several important areas of chemical research. While specific, detailed data on this compound remains somewhat elusive in mainstream scientific literature, its constituent parts—the pyrimidine (B1678525) ring, the trifluoromethyl group, and the nitrile function—are all well-studied and of significant importance. The synthesis of this compound is achievable through established synthetic methodologies, and its reactivity can be predicted with a reasonable degree of accuracy. The true potential of this compound likely lies in its utility as a versatile building block for the creation of novel pharmaceuticals and advanced materials. Further dedicated research into the synthesis, characterization, and application of this compound is warranted to fully unlock its scientific potential.

Synthetic Utility of 6 Trifluoromethyl Pyrimidine 4 Carbonitrile As a Chemical Building Block

Precursor in Heterocyclic Synthesis

The presence of both a nitrile group and a trifluoromethyl-activated pyrimidine (B1678525) ring in 6-(trifluoromethyl)pyrimidine-4-carbonitrile provides multiple reactive sites for the synthesis of fused heterocyclic systems. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, making it susceptible to nucleophilic attack, which is a common strategy for ring annulation.

Synthesis of Fused Pyrimidine Systems

The nitrile functionality of pyrimidine-4-carbonitriles can be chemically transformed to serve as a handle for the construction of fused ring systems. For instance, the nitrile group can undergo reactions with binucleophiles like hydrazine (B178648), guanidine (B92328), or amidines to form five or six-membered heterocyclic rings fused to the pyrimidine core. While specific examples starting from this compound are not extensively detailed in the literature, the general reactivity of related pyrimidine-carbonitriles provides a blueprint for such transformations.

One common strategy involves the reaction of a pyrimidine nitrile with hydrazine hydrate (B1144303) to form a hydrazino-pyrimidine, which can then be cyclized with various reagents to yield fused systems like pyrazolo[3,4-d]pyrimidines. Similarly, reaction with guanidine or amidines can lead to the formation of pyrimido[4,5-d]pyrimidines. For example, the reaction of 4-methoxy-5-nitropyrimidine (B8763125) with hydrazine leads to a ring transformation to form 3-amino-4-nitropyrazole, demonstrating the reactivity of substituted pyrimidines with such nucleophiles. rsc.org

A general synthetic pathway for the formation of fused pyrimidines from a substituted pyrimidine-5-carbonitrile is outlined below:

| Starting Material | Reagent | Fused System | Reference |

| 2-Hydrazinyl-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitrile | Isatin derivatives | Isatin–pyrimidine hybrids | nih.gov |

| 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile | Acetyl acetone | Pyrazolo[3,4-d]pyrimidine | derpharmachemica.com |

| 4-(4-Chlorophenyl)-2-hydrazinyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Benzoic acid derivatives / POCl3 | nih.govnih.govnih.govTriazolo[4,3-a]pyrimidine | derpharmachemica.com |

Construction of Complex Polycyclic Architectures

The synthesis of complex polycyclic architectures often relies on the strategic functionalization and cyclization of heterocyclic scaffolds. While the direct use of this compound in the synthesis of complex polycyclic systems is not prominently reported, its potential can be inferred from the chemistry of related pyrimidines. The trifluoromethyl group can influence the regioselectivity of reactions and the stability of the resulting polycyclic structures.

The construction of such architectures may involve multi-step sequences, including initial modification of the nitrile group, followed by cyclization reactions. For instance, the nitrile could be reduced to an amine or hydrolyzed to a carboxylic acid, providing a different reactive handle for subsequent annulation reactions.

Intermediates in Agrochemical Research and Development

Trifluoromethyl-substituted heterocycles are a cornerstone of modern agrochemical research, with the trifluoromethyl group often imparting increased metabolic stability and target affinity. nih.govresearchgate.net

Chemical Pathways to Active Agrochemical Ingredients (e.g., Flonicamid)

A common misconception is the classification of the insecticide Flonicamid as a pyrimidine derivative. Flonicamid is, in fact, a pyridine (B92270) derivative, with the chemical name N-(cyanomethyl)-4-(trifluoromethyl)nicotinamide. Therefore, this compound is not a direct precursor in its synthesis.

The commercial synthesis of Flonicamid begins with a trifluoromethyl-substituted pyridine core, specifically 4-trifluoromethylnicotinic acid. This acid is typically activated, for example, by conversion to its acid chloride using a reagent like thionyl chloride. The resulting acid chloride is then reacted with aminoacetonitrile (B1212223) to form the final amide product, Flonicamid.

The key steps in the synthesis of Flonicamid are summarized in the following table:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 4-Trifluoromethylnicotinic acid | Thionyl chloride | 4-Trifluoromethylnicotinoyl chloride |

| 2 | 4-Trifluoromethylnicotinoyl chloride | Aminoacetonitrile hydrochloride, Base | Flonicamid |

This highlights the importance of the correct heterocyclic core (pyridine vs. pyrimidine) in the synthesis of targeted agrochemical ingredients. While not a precursor to Flonicamid, this compound belongs to a class of compounds, trifluoromethyl-substituted N-heterocycles, that are of high interest in the development of new pesticides. nih.gov

Intermediates in Pharmaceutical Research and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. nih.gov The inclusion of a trifluoromethyl group can enhance a molecule's pharmacokinetic and pharmacodynamic properties.

Chemical Pathways to Pyrimidine-Derived Scaffolds for Drug Discovery

This compound represents a valuable starting point for the synthesis of diverse pyrimidine-based scaffolds for drug discovery. The nitrile group can be elaborated into various functionalities, such as amides, carboxylic acids, or tetrazoles, which are common in pharmacologically active molecules. Furthermore, the pyrimidine ring itself can be functionalized through nucleophilic aromatic substitution, especially given the activating effect of the trifluoromethyl group.

While specific, multi-step synthetic pathways starting from this compound are not extensively documented in publicly available research, the general utility of trifluoromethyl pyrimidine derivatives is well-established. For instance, novel trifluoromethyl pyrimidine derivatives bearing an amide moiety have been synthesized and evaluated for their antifungal, insecticidal, and anticancer properties. nih.gov In these syntheses, a common precursor is 4-chloro-6-(trifluoromethyl)pyrimidine, which undergoes nucleophilic substitution with various amines or phenols, followed by further functionalization.

A representative reaction showing the utility of a related trifluoromethyl pyrimidine in generating a library of compounds is the nucleophilic substitution on a di-chlorinated pyrimidine:

| Starting Material | Reagent | Product Type | Potential Application |

| 2,4-Dichloro-6-(trifluoromethyl)pyrimidine (B125754) | Various amines | Substituted amino-pyrimidines | Kinase inhibitors, Antiviral agents |

| 4-Chloro-6-(trifluoromethyl)pyrimidine | Aminophenols | (Trifluoromethyl)pyrimidin-4-yloxy)anilines | Precursors for bioactive amides |

These examples underscore the potential of this compound as a versatile intermediate for generating libraries of novel compounds for biological screening. The reactivity of the nitrile group in conjunction with potential substitutions on the pyrimidine ring allows for the creation of a wide range of molecular architectures for drug discovery programs.

Application in Material Science Precursors

A comprehensive review of scientific literature and patent databases indicates that this compound is not prominently featured as a precursor in material science applications. While the constituent functional groups—a trifluoromethyl group, a pyrimidine ring, and a nitrile moiety—are individually valuable in the design of advanced materials, the specific utility of this entire molecule in creating polymers, organic semiconductors, or other functional materials is not well-documented.

The electron-deficient nature of the pyrimidine ring, enhanced by the strong electron-withdrawing effects of both the trifluoromethyl and cyano groups, suggests a theoretical potential for use in organic electronic materials. Generally, fluorinated heterocyclic compounds are investigated for applications such as electron-transport layers in Organic Light-Emitting Diodes (OLEDs) or as n-type organic semiconductors. The introduction of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve ambient stability.

However, there are no specific, published research findings or patents that demonstrate the synthesis of a material science end-product directly from the this compound building block. Its documented utility is primarily as an intermediate in the synthesis of biologically active molecules, particularly for agrochemical and pharmaceutical development. For instance, the compound has been cited as a starting material in the synthesis of oxadiazolinone derivatives intended for pest control. google.com

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Synthesis

The future synthesis of 6-(Trifluoromethyl)pyrimidine-4-carbonitrile is poised to incorporate principles of green chemistry to enhance sustainability. Traditional synthetic routes often rely on conventional methods that may involve hazardous solvents and generate significant waste. The development of greener alternatives aims to mitigate these environmental and safety concerns. Key areas of focus include the use of safer solvents, alternative energy sources, and waste reduction strategies.

Future methodologies may involve replacing traditional organic solvents with more environmentally benign options such as water, ionic liquids, or supercritical fluids. Energy-intensive heating methods could be substituted with microwave irradiation or ultrasound-assisted synthesis, which can lead to shorter reaction times and increased yields. Furthermore, process optimization to improve atom economy will be crucial, ensuring that a maximal proportion of reactants is incorporated into the final product, thereby minimizing byproduct formation.

| Green Chemistry Approach | Potential Benefit for Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times and potential for improved yields. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and efficiency through acoustic cavitation. |

| Use of "Green Solvents" | Minimization of volatile organic compounds and reduced environmental impact. |

| Catalyst-Free Synthesis | Simplification of purification processes and avoidance of toxic metal catalysts. |

Exploration of Novel Catalytic Systems

The synthesis of this compound, which can be prepared from 4-Chloro-6-(trifluoromethyl)pyrimidine and a cyanide source, offers opportunities for catalytic innovation. google.com While the existing methods are effective, research into novel catalytic systems could lead to milder reaction conditions, higher efficiency, and improved selectivity.

One promising avenue is the use of transition-metal catalysts, such as palladium complexes, which are instrumental in various cross-coupling reactions for the synthesis of trifluoromethylated heterocycles. The development of catalysts for C-H activation could also provide more direct and atom-economical routes to functionalized pyrimidines. Additionally, exploring phase-transfer catalysis could enhance the reactivity of nucleophilic substitution reactions, such as the introduction of the nitrile group, under milder, biphasic conditions, thereby simplifying product isolation and reducing the use of harsh organic solvents.

| Catalytic System | Application in Synthesis | Advantage |

| Palladium Cross-Coupling | Formation of the core trifluoromethylpyrimidine structure. | High efficiency and functional group tolerance. |

| Phase-Transfer Catalysis | Introduction of the nitrile group via nucleophilic substitution. | Milder reaction conditions, improved safety. |

| C-H Activation Catalysts | Direct functionalization of the pyrimidine (B1678525) ring. | Increased atom economy, fewer synthetic steps. |

Advanced Spectroscopic Probes for Real-time Reaction Monitoring

The characterization of this compound and its precursors relies on standard spectroscopic techniques. Notably, ¹⁹F NMR is critical for confirming the presence and integrity of the trifluoromethyl group, while high-resolution mass spectrometry (HRMS) validates the molecular weight.

Future advancements lie in the application of Process Analytical Technology (PAT) for real-time monitoring of the synthesis. Implementing in-situ spectroscopic probes, such as Fourier-transform infrared (FTIR), Raman, or process NMR spectroscopy, can provide continuous data on reactant consumption, intermediate formation, and product yield throughout the reaction. This real-time analysis allows for precise control over reaction parameters, ensuring consistent product quality, optimizing yields, and enhancing process safety by detecting any deviations from the norm instantaneously.

Integration of Machine Learning in Predictive Synthesis and Reactivity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. arxiv.org For a target molecule like this compound, ML algorithms can be employed for retrosynthetic analysis, predicting viable and efficient synthetic pathways. arxiv.org These models, trained on vast databases of chemical reactions, can identify novel routes that may not be apparent to human chemists.

Furthermore, machine learning can predict reaction outcomes, including yields and potential side products, under various conditions. This predictive power can significantly reduce the number of experiments required, saving time and resources. medsci.orgnih.gov ML models are also being developed to forecast the biological activity and toxicity of novel derivatives synthesized from the target compound, guiding research toward molecules with the highest potential for applications in agrochemicals or pharmaceuticals. nih.govopendentistryjournal.com

Discovery of Undiscovered Reactivity Modes and Applications in Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of pest control agents. google.com Its chemical structure, featuring a trifluoromethyl group and a nitrile moiety on a pyrimidine ring, offers rich reactivity for further chemical exploration. The electron-withdrawing nature of both substituents activates the pyrimidine ring, making it a versatile scaffold for creating diverse chemical libraries.

Future research will likely focus on exploring the reactivity of the nitrile group through transformations such as hydrolysis to carboxylic acids, reduction to amines, or participation in cycloaddition reactions to form new heterocyclic systems. These modifications can lead to novel compounds with potentially enhanced or entirely new biological activities. Given the known antifungal and insecticidal properties of related trifluoromethyl pyrimidine derivatives, this compound is a prime candidate for the development of next-generation agrochemicals. researchgate.net The pyrimidine core is a well-established pharmacophore, suggesting that derivatives could also be screened for therapeutic applications.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.